Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate
CAS No.:
Cat. No.: VC20432070
Molecular Formula: C14H17N3O4
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O4 |
|---|---|
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | methyl 5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
| Standard InChI | InChI=1S/C14H17N3O4/c1-21-14(20)11(5-6-12(16)18)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,18) |
| Standard InChI Key | LZVWYRIFHHXMNU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2N |
Introduction
Chemical Identity and Structural Characterization
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 878782-79-7 | |
| Molecular Formula | ||
| Molecular Weight | 321.28 g/mol | |
| InChIKey | XLBGYXPELSEKGK-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Routes
The synthesis of methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate likely involves multi-step organic reactions, starting with the construction of the isoindolinone core. A plausible pathway includes:
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Nitro-substituted isoindolinone formation: Cyclization of nitro-substituted phthalic anhydride derivatives with amines.
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Side-chain incorporation: Michael addition or alkylation to introduce the pentanoate side chain.
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Esterification: Reaction with methanol to form the methyl ester .
Patent literature referenced in PubChem (SID 390705001) hints at proprietary methods for analogous compounds, though detailed procedures remain undisclosed .
Industrial and Laboratory-Scale Challenges
Producing this compound at scale presents challenges due to:
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Steric hindrance from the nitro and amino groups, complicating coupling reactions.
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Sensitivity to hydrolysis, necessitating anhydrous conditions during esterification.
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Purification complexities, requiring advanced chromatographic techniques to achieve >95% purity .
Physicochemical Properties
Crystallographic and Conformational Analysis
The 3D conformation, as modeled in PubChem, reveals a planar isoindolinone ring with the pentanoate side chain adopting a gauche configuration. This spatial arrangement may influence its binding affinity to biological targets .
Analytical Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment. The related compound (S)-5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is reported to have >95% purity under reverse-phase conditions (C18 column, acetonitrile-water gradient) .
Mass Spectrometry
The molecular ion peak at m/z 322.28 (calculated for ) confirms the molecular weight. Fragmentation patterns typically include loss of the methyl ester (-32 Da) and nitro group (-46 Da) .
Biological and Pharmacological Relevance
Structural Relationship to Lenalidomide
This compound shares structural motifs with lenalidomide, a therapeutic agent for multiple myeloma. The substitution pattern on the isoindolinone ring correlates with modulatory effects on the CRL4 E3 ubiquitin ligase, though direct biological data for this ester derivative are lacking.
Applications and Industrial Relevance
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